molecular formula C18H26N2O3 B5676554 (3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine

Cat. No. B5676554
M. Wt: 318.4 g/mol
InChI Key: ZSCBQVPOIAYFSK-SJORKVTESA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives typically involves asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of related compounds. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through 1,3-dipolar cycloaddition from specific precursors without using chromatography, followed by reduction and catalytic hydrogenation (Kotian et al., 2005). Additionally, diastereoselective synthesis of pyrrolidines has been facilitated by reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, showcasing the versatility of cyclopropane-containing compounds in generating pyrrolidine structures (Carson & Kerr, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by NMR spectroscopy and X-ray crystallography, providing detailed insights into their three-dimensional configurations. For instance, the structure of trans-[Co(III)(bpb)(pyrrolidine)2]NCS·0.5H2O was elucidated using X-ray crystallography, revealing how pyrrolidine rings adopt specific conformations within complex molecules (Amirnasr et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, reflecting their chemical properties. For example, the cycloaddition reaction of certain pyrrolidine precursors with electron-rich olefins proceeds in a highly regio- and stereoselective manner, indicative of the reactive nature of these compounds (Horiguchi et al., 1996). This reactivity is further demonstrated in the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, showing the application of pyrrolidine structures in polymer chemistry (Wang et al., 2006).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting points, and optical activity, are crucial for their practical applications. These properties are often tailored through the synthesis process to suit specific needs, as seen in the design of selective enzyme inhibitors (BertiniVincenzo et al., 1993).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are fundamental to their utility in chemical synthesis and medicinal chemistry. The chemoselective synthesis of pyrrolidines, for example, illustrates the controlled reactivity that can be achieved with these compounds (Aquino et al., 2015).

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[3-(2-ethoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-22-8-9-23-15-5-3-4-14(10-15)18(21)20-11-16(13-6-7-13)17(19)12-20/h3-5,10,13,16-17H,2,6-9,11-12,19H2,1H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCBQVPOIAYFSK-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)N2CC(C(C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC1=CC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine

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